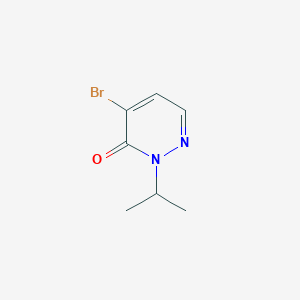

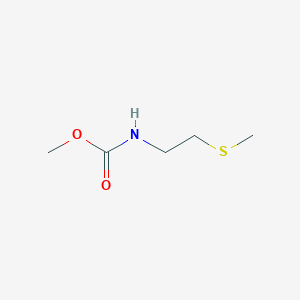

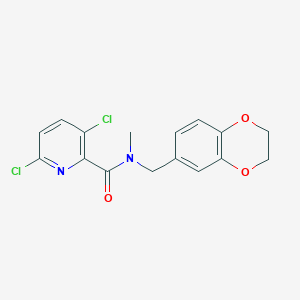

4-Bromo-2-isopropylpyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-isopropylpyridazin-3(2H)-one, commonly known as BIP, is a synthetic compound that is widely used in laboratory experiments and scientific research. BIP is a member of the pyridazinone family, which is characterized by its three-ring structure and its ability to form hydrogen bonds. BIP is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The study of crystal and molecular structures of closely related bromopyridazinone compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, provides insights into their molecular conformations and intermolecular interactions. This knowledge is crucial for understanding the reactivity and potential applications of 4-Bromo-2-isopropylpyridazin-3(2H)-one in materials science and pharmaceutical research (Bovio & Locchi, 1972).

Synthesis of Polyfunctional Systems

Sequential nucleophilic aromatic substitution processes using 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold demonstrate the potential for creating diverse polysubstituted pyridazinone systems, including those with isopropyl groups. This method may be adaptable to synthesize derivatives of 4-Bromo-2-isopropylpyridazin-3(2H)-one for drug discovery and development applications (Pattison et al., 2009).

Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions provide a method for synthesizing (2H)-pyridazin-3-ones substituted at various positions, including the 5-position. This technique could be applied to the functionalization of 4-Bromo-2-isopropylpyridazin-3(2H)-one, potentially leading to new materials or biologically active compounds (Estevez, Coelho, & Raviña, 1999).

Protein Labeling

The synthesis and application of compounds such as 3-bromo-1,2,4,5-tetrazine for protein labeling highlight the utility of brominated compounds in bioconjugation chemistry. By extension, 4-Bromo-2-isopropylpyridazin-3(2H)-one could serve as a precursor for developing novel bioorthogonal labeling reagents that facilitate the study of proteins and other biomolecules in complex biological systems (Ros et al., 2020).

Color Tuning in Iridium Complexes

Research on the role of ancillary ligands in tuning the color of iridium complexes underscores the importance of structural modification in altering the photophysical properties of coordination compounds. Brominated pyridazinones, such as 4-Bromo-2-isopropylpyridazin-3(2H)-one, could be explored as ligands in the development of iridium-based light-emitting materials (Stagni et al., 2008).

Eigenschaften

IUPAC Name |

4-bromo-2-propan-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)6(8)3-4-9-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUDTUFFYPEXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylpyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

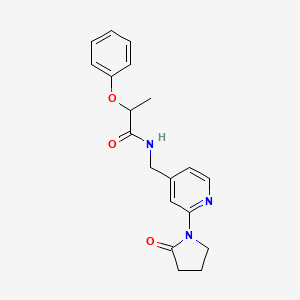

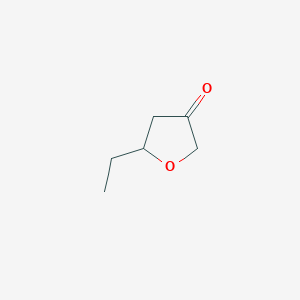

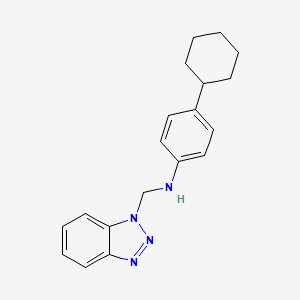

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)

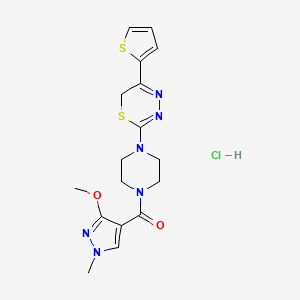

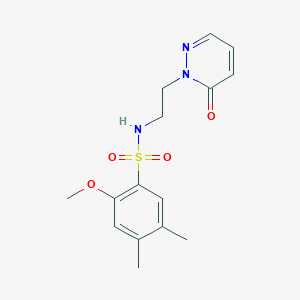

![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)

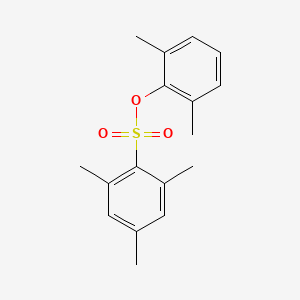

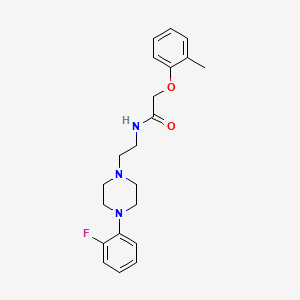

![Methyl 2-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)